
tert-Butyl b-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl b-D-glucopyranoside: is a glucopyranose derivative with the molecular formula C10H20O6 and a molecular weight of 236.26 . This compound is a type of glycoside, which is a molecule in which a sugar is bound to another functional group via a glycosidic bond. Glycosides play various roles in living organisms, including serving as energy sources and participating in cellular signaling.
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl b-D-glucopyranoside can be synthesized through the glycosylation of tert-butyl alcohol using cyclodextrin glucanotransferases (CGTases) from Thermoanaerobacter sp. and Thermoanaerobacterium thermosulfurigenes EM1 . The reaction involves the use of partially hydrolyzed starch as a glucose donor, resulting in a transglucosylation yield of approximately 44%, producing tert-butyl-α-D-glucoside as the major product and tert-butyl-α-D-maltoside as a minor product .
Industrial Production Methods: The industrial production of this compound typically involves enzymatic processes due to their specificity and efficiency. Cyclodextrin glucanotransferases are commonly used in these processes to catalyze the glycosylation reactions .
化学反応の分析
Types of Reactions: tert-Butyl b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Chemistry: tert-Butyl b-D-glucopyranoside is used as a surfactant due to its ability to lower the surface tension of water . It is also used in the synthesis of other glycosides and as a model compound in glycosylation studies.
Biology: In biological research, this compound is used to study the mechanisms of glycosylation and the role of glycosides in cellular processes.
Industry: In industrial applications, this compound is used in the production of biodegradable surfactants and detergents .
作用機序
The mechanism of action of tert-Butyl b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. As a glycoside, it can participate in glycosylation reactions, where it transfers a glycosyl group to a substrate molecule. This process is catalyzed by glycosyltransferases, which facilitate the formation of glycosidic bonds. The molecular targets and pathways involved in these reactions include various enzymes and proteins that recognize and bind to the glycoside .
類似化合物との比較
tert-Butyl α-D-glucoside: Similar in structure but differs in the configuration of the glycosidic bond.
Octyl-α-D-glucoside: Another glycoside with a longer alkyl chain, used as a surfactant.
tert-Butyl-α-D-maltoside: A minor product formed during the synthesis of tert-Butyl b-D-glucopyranoside.
Uniqueness: this compound is unique due to its specific glycosidic bond configuration and its ability to act as a surfactant. Its enzymatic synthesis using CGTases also sets it apart from other glycosides, highlighting its potential for industrial applications .
特性
IUPAC Name |
2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-10(2,3)16-9-8(14)7(13)6(12)5(4-11)15-9/h5-9,11-14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTBMEIHHNSHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12319301.png)
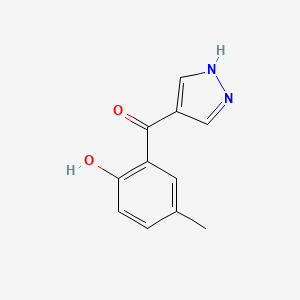
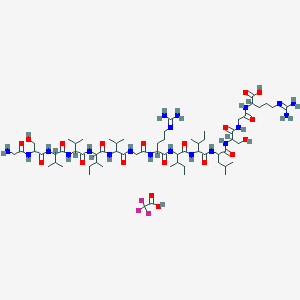
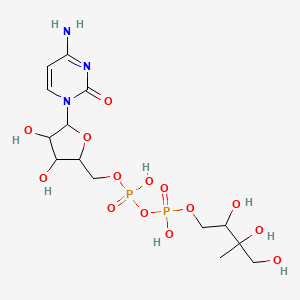
![[4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12319331.png)
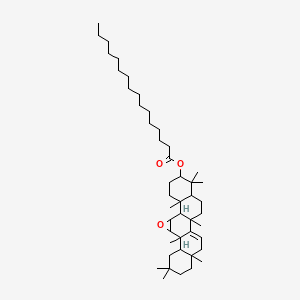
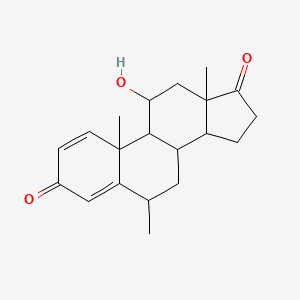
![methyl 15-hydroxy-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18-oxa-3,13-diazapentacyclo[11.9.0.02,10.04,9.016,21]docosa-2(10),4,6,8,19-pentaene-20-carboxylate](/img/no-structure.png)

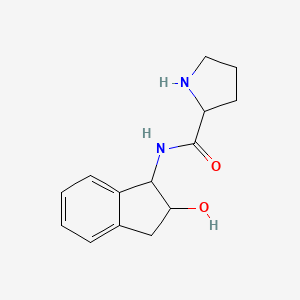
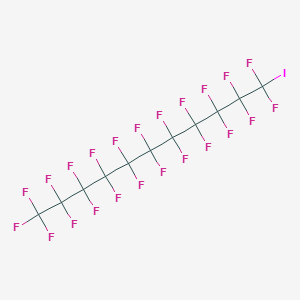
![[5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] acetate](/img/structure/B12319371.png)
![4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B12319380.png)
